molecular formula C4H3IN2 B1298665 Iodopyrazine CAS No. 32111-21-0

Iodopyrazine

Cat. No. B1298665
CAS RN: 32111-21-0
M. Wt: 205.98 g/mol
InChI Key: OYWPFIUVDKHHGQ-UHFFFAOYSA-N
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Description

Iodopyrazines are a class of organic compounds characterized by the presence of an iodine atom attached to a pyrazine ring. Pyrazine is a heterocyclic aromatic compound with a structure that includes two nitrogen atoms opposite each other in a six-membered ring. The iodine substitution on the pyrazine ring can significantly alter the chemical and physical properties of the molecule, making iodopyrazines useful intermediates in the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of iodopyrazines and their derivatives has been explored through various methods. For instance, 6-iodopyrazolo[1,5-a]pyridines were synthesized using gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles, which were further functionalized to create compounds such as 6-arylpyrazolo[1,5-a]pyridines and 6-cyanopyrazolo[1,5-a]pyridines . Lithiation of iodopyrazine followed by reaction with electrophiles has been used to synthesize new pyrazine derivatives, demonstrating the utility of iodine and nitrogen-directed metallations . Additionally, regioselective metallation of 2-fluoropyrazine has led to the synthesis of various iodofluoropyrazines, which were used to create aryl and alkylbenzylpyrazines . A one-pot synthesis approach has been reported for 1-aryl-substituted 4-iodopyrazole-3-ols, highlighting the advantages of high atom economy and environmental friendliness .

Molecular Structure Analysis

The molecular structure of iodopyrazines is influenced by the presence of the iodine atom, which can affect the electronic distribution within the molecule. The 13C NMR study of N-substituted 4-iodo- and 3,4-diiodopyrazoles has provided insights into the influence of iodo- and N-1 substituents on the chemical shifts and spin coupling constants, which are crucial for understanding the electronic structure of these compounds .

Chemical Reactions Analysis

Iodopyrazines participate in various chemical reactions due to the reactivity of the iodine atom. For example, the iodinated pyrazines have been used in Suzuki-Miyaura coupling reactions and Ullmann condensation reactions to create diverse pyrazine-based structures . The nitrodeiodination of iodopyrazoles using silica–sulfuric acid catalysts has been reported, which is significant for the nitration of iodoazoles in drug and pharmaceutical industries . Furthermore, the synthesis of 4-(pyrazol-4-yl)thiazoles and 2-mercaptoimidazoles from 4-acetylpyrazole using hypervalent iodine reagents demonstrates the versatility of iodopyrazines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodopyrazines are largely determined by the iodine substituent. The introduction of iodine can increase the molecular weight and influence the boiling and melting points of the compounds. The reactivity of iodopyrazines towards metallation, oxidation, and coupling reactions indicates their potential as intermediates in the synthesis of more complex molecules. The ability to undergo regioselective metallation and participate in cross-coupling reactions underlines the importance of iodopyrazines in organic synthesis . The high yields and simplified workup procedures reported for some of the synthetic methods suggest that iodopyrazines can be efficiently produced for further applications .

Scientific Research Applications

Synthesis and Derivative Formation

  • Iodopyrazine has been used in the synthesis of new pyrazine and pyrimidine derivatives through lithiation reactions, demonstrating iodo and nitrogen directed metallations (Plé, Turck, Heynderickx, & Quéguiner, 1998).
  • Innovative synthesis methods, such as the oxidative cyclization of 3-(2-iodophenyl)-1H-pyrazoles, have been developed to create iodolopyrazolium triflates. These compounds serve as valuable intermediates for further chemical transformations, including site-selective ring openings and the production of drug derivatives like celecoxib (Boelke et al., 2020).

Applications in Catalysis

  • Iodopyrazine is involved in palladium-catalyzed aminocarbonylation reactions. This process allows the creation of N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
  • It also plays a role in the Faujasite-catalyzed nitrodeiodination of iodopyrazoles, a process relevant in pharmaceutical industries for the synthesis of nitropyrazoles (Ravi & Tewari, 2013).

Crystallography and Protein Binding

  • 4-Iodopyrazole, a derivative of iodopyrazine, binds to many small molecule binding hot spots in target proteins. This property is utilized in crystallography for experimental phase determination by single-wavelength anomalous dispersion (SAD), offering a low-cost and safe alternative in protein crystallography (Bauman, Harrison, & Arnold, 2016).

Coordination Chemistry

  • Iodopyrazine has been used to create new copper(I) iodide coordination polymers, exhibiting unique modifications and thermodynamic properties. These polymers demonstrate interesting structural features and potential applications in materials science (Näther, Wriedt, & Jess, 2003).

Chiral Alcohol Synthesis

  • The iodine-metal exchange of iodopyrazine and its use in enantioselective addition reactions have been reported, leading to the synthesis of chiral pyrazylalcohols with high enantiomeric excesses. This application is significant in the field of asymmetric synthesis (Payen, Chevallier, Mongin, & Gros, 2012).

Safety And Hazards

Iodopyrazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPFIUVDKHHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953990
Record name 2-Iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyrazine

CAS RN

32111-21-0
Record name 2-Iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodopyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
A HIRSCHBERG, PE SPOERRI - The Journal of Organic …, 1961 - ACS Publications
… -5-iodopyrazine (XIII). Similarly, the isodiazotate salt of 2-amino-3-methylpyrazÍne (X) afforded 2-amino-3-methyl-5-iodopyrazine (XVI). It … (IX) afforded iodopyrazine, but in poor yield. …
Number of citations: 11 pubs.acs.org
TL Draper, TR Bailey - The Journal of Organic Chemistry, 1995 - ACS Publications
The pyridazine ring has demonstrated many synthetic* 1 and several biological uses. 2 3Despite the useful nature of pyridazines, there are a limited number of synthetic approaches to …
Number of citations: 71 pubs.acs.org
N Georgalas - 1956 - search.proquest.com
… 2-iodopyrazine and 2,5-dimethyl-6-iodopyrazine, He investigated the di azoti zation of 2-aminopyrazine and treatment with potassium iodide and attempted halogen interchange, using …
Number of citations: 0 search.proquest.com
A HIRSCHBERG - 1960 - search.proquest.com
… salt of aminopyrazine yielded iodopyrazine, but in poor yield, … iodide and hydriodic acid iodopyrazine proper and seven … Attempts to prepare bromopyrazine and iodopyrazine by the …
Number of citations: 0 search.proquest.com
C Näther, M Wriedt, I Jess - Inorganic chemistry, 2003 - ACS Publications
Two modifications of the new copper(I) iodide coordination polymer CuI(2-iodopyrazine) were obtained by the reaction of CuI and 2-iodopyrazine in acetonitrile. During this reaction, …
Number of citations: 78 pubs.acs.org
A Takács, B Jakab, A Petz, L Kollár - Tetrahedron, 2007 - Elsevier
… exclusively in the whole pressure range by using 2-iodopyridine and iodopyrazine. … The aminocarbonylation of iodopyrazine (3) resulted in the exclusive formation of carboxamides (…
Number of citations: 55 www.sciencedirect.com
E Lizano, J Grima, MD Pujol - Synlett, 2019 - thieme-connect.com
… Iodination with NIS in MeCN gave very poor results and 2-amino-5-iodopyrazine (2a) was mostly obtained (Table [2], entries 1–3). Modifying the temperature, the NIS equivalents, or the …
Number of citations: 4 www.thieme-connect.com
S Scales, S Johnson, Q Hu, QQ Do, P Richardson… - Organic …, 2013 - ACS Publications
Differences in regioselectivity were observed during the S N Ar reaction of amines with unsymmetrical 3,5-dichloropyrazines. This study revealed that when the 2-position of the …
Number of citations: 24 pubs.acs.org
C Näther, M Wriedt, I Jeß - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
… In further investigations, we have prepared coordination polymers with 2-iodopyrazine. With … the 2-iodopyrazine ligand, forming a distorted tetrahedron. In the 2-iodopyrazine ligand, only …
Number of citations: 3 scripts.iucr.org
N Hebbar, C Fiol-Petit, Y Ramondenc, G Plé, N Plé - Tetrahedron, 2011 - Elsevier
… and the 2-chloro-6-iodopyrazine or by a Neghishi cross-coupling reaction with the organic zinc of the julolidinylacetylene and the 2-chloro-6-iodopyrazine. The two synthetic ways have …
Number of citations: 25 www.sciencedirect.com

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